molecular formula C13H20Cl2N6O B1391005 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177093-06-9

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Cat. No. B1391005
CAS RN: 1177093-06-9
M. Wt: 347.2 g/mol
InChI Key: JWAUAXWEEYIHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride” is a complex organic molecule. It contains an isopropyl-oxadiazole group, a piperazine group, and a pyrimidine group . These groups are common in many pharmaceuticals and biologically active compounds.

Scientific Research Applications

Antibacterial and Anthelmintic Activity

The compound has been studied for its potential in antibacterial and anthelmintic applications. A related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, demonstrated moderate anthelmintic activity and poor antibacterial activity in vitro (Sanjeevarayappa et al., 2015).

Synthesis and Antimicrobial Activities

Research on similar 1,2,4-oxadiazole derivatives indicates their utility in synthesizing new compounds with antimicrobial activities. Several such derivatives have been synthesized and shown to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Tuberculostatic Activity

The compound's derivatives have been tested for tuberculostatic activity. For example, certain (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives have shown activity against tuberculosis with minimum inhibiting concentrations ranging from 25 - 100 mg/ml (Foks et al., 2004).

Anticancer Properties

Novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine have shown promising anticancer activity against the HeLa cell line (Kumar et al., 2016).

properties

IUPAC Name

3-(2-piperazin-1-ylpyrimidin-4-yl)-5-propan-2-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O.2ClH/c1-9(2)12-17-11(18-20-12)10-3-4-15-13(16-10)19-7-5-14-6-8-19;;/h3-4,9,14H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAUAXWEEYIHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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